Discretine
Description
Discretine is a protoberberine-type isoquinoline alkaloid isolated from plants such as Xalopia discreta and Xylopia laevigata . Structurally, it belongs to the tetrahydroprotoberberine subclass, characterized by a tetracyclic scaffold with methoxy and hydroxyl substitutions. Its molecular formula is C₂₀H₂₁NO₄, and it exhibits diverse pharmacological activities, including:
- Dopamine D2 receptor (D2R) antagonism (IC₅₀ = 0.34 ± 0.02 μM)
- Cytotoxic activity against tumor cell lines (IC₅₀ < 20 µg/mL in HepG2 and K562 cells)
- Analgesic and anti-inflammatory properties
this compound’s stereochemistry and substitution patterns are critical to its bioactivity, as evidenced by in silico docking studies with human D2R .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(13aS)-2,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-18-10-15-12(7-17(18)22)4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(15)21/h7-10,16,22H,4-6,11H2,1-3H3/t16-/m0/s1 |
InChI Key |
FSKPDOZBWMKQBY-INIZCTEOSA-N |
SMILES |
COC1=C(C=C2CN3CCC4=CC(=C(C=C4C3CC2=C1)OC)O)OC |
Isomeric SMILES |
COC1=C(C=C2CN3CCC4=CC(=C(C=C4[C@@H]3CC2=C1)OC)O)OC |
Canonical SMILES |
COC1=C(C=C2CN3CCC4=CC(=C(C=C4C3CC2=C1)OC)O)OC |
Synonyms |
discretine |
Origin of Product |
United States |
Comparison with Similar Compounds
Dopamine D2 Receptor Antagonists
Discretine demonstrates superior D2R antagonism compared to other alkaloids in the protoberberine and aporphine classes:
Key Findings :
Cytotoxic Alkaloids from Xylopia laevigata
This compound exhibits moderate cytotoxicity, though less potent than other alkaloids isolated from the same plant:
| Compound | IC₅₀ (HepG2) | IC₅₀ (K562) | IC₅₀ (PBMCs) | Selectivity Index (SI)* |
|---|---|---|---|---|
| This compound | 18.2 µg/mL | 15.7 µg/mL | >25 µg/mL | N/A |
| Lanuginosine | 1.8 µg/mL | 3.9 µg/mL | 12.1 µg/mL | 3.1 (HL-60) |
| (+)-Xylopine | 2.1 µg/mL | 3.5 µg/mL | 7.7 µg/mL | 2.2 (HL-60) |
| Doxorubicin (Control) | 0.08 µg/mL | 0.15 µg/mL | 4.1 µg/mL | 27.4 (HL-60) |
*SI = IC₅₀(non-tumor PBMCs)/IC₅₀(tumor cells) Key Findings:
- This compound’s cytotoxicity is weaker than lanuginosine and xylopine, which show IC₅₀ < 4 µg/mL .
Anti-Inflammatory and Analgesic Agents
This compound shares functional similarities with other plant-derived anti-inflammatory compounds but differs in mechanism:
Key Findings :
Structural Analogs and Derivatives
This compound N-Oxide, a derivative, shows distinct physicochemical and ADMET properties:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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